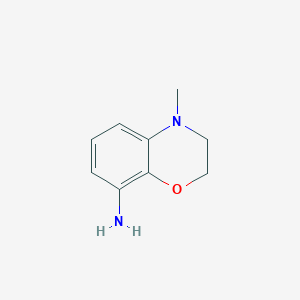4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine
CAS No.: 1042973-68-1
Cat. No.: VC7934681
Molecular Formula: C9H12N2O
Molecular Weight: 164.20
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1042973-68-1 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 |
| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine |
| Standard InChI | InChI=1S/C9H12N2O/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6,10H2,1H3 |
| Standard InChI Key | QNXQBHHHKHBBKT-UHFFFAOYSA-N |
| SMILES | CN1CCOC2=C(C=CC=C21)N |
| Canonical SMILES | CN1CCOC2=C(C=CC=C21)N |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol . The compound’s structure consists of a fused benzene ring and an oxazine ring, where:
-
Position 4 is substituted with a methyl group.
-
Position 8 contains a primary amine group.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1042973-68-1 | |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
The amine group at position 8 enhances solubility in polar solvents, while the methyl group at position 4 influences steric and electronic properties, potentially affecting receptor binding .
Synthesis and Structural Elucidation
While no explicit synthesis route for 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine is documented, analogous benzoxazines are typically synthesized via Mannich cyclization or Williamson ether synthesis . A plausible route involves:
-
Nitro Intermediate Formation: Reacting 2-bromo-4-methylphenol with a nitro-substituted alkylating agent under Williamson conditions.
-
Nitro Reduction: Catalytic hydrogenation (e.g., Pd/C) converts the nitro group to an amine .
-
Cyclization: Acid- or base-mediated cyclization forms the benzoxazine core.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Williamson Ether | 2-Bromo-4-methylphenol, K₂CO₃ | Nitro-substituted ether |
| 2 | Catalytic Hydrogenation | H₂, Pd/C, EtOH | Amino-substituted ether |
| 3 | Cyclization | HCl/Heat | 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine |
Structural characterization relies on NMR, IR, and mass spectrometry. For example, the amine proton typically appears as a broad singlet near δ 5.5 ppm in H NMR, while the oxazine ring protons resonate between δ 3.0–4.5 ppm .
Future Directions and Challenges
-
Synthetic Optimization: Improving yield and scalability of the synthesis route.
-
In Vitro Profiling: Screening against CB1/CB2 receptors and cancer cell lines.
-
Structure-Activity Relationships (SAR): Modifying the methyl and amine groups to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume